Anisodine

Overview

Description

Mechanism of Action

Target of Action

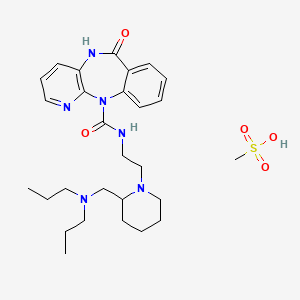

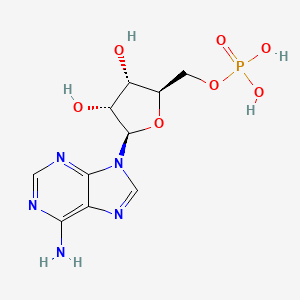

Anisodine, also known as daturamine and α-hydroxyscopolamine, is a tropane alkaloid found naturally in plants of the family Solanaceae . The primary targets of this compound are the M cholinergic receptors and α1-adrenergic receptors . These receptors play a crucial role in nerve impulse transmission and physiological functions based on cholinergic neurotransmission .

Mode of Action

This compound competes with acetylcholine in the M cholinergic receptor to prevent acetylcholine from binding to the M cholinergic receptor . This action blocks nerve impulse transmission and interferes with the physiological function based on cholinergic neurotransmission . It has a weaker intensity of action than atropine, as well as toxicity .

Biochemical Pathways

This compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway . This pathway plays a significant role in cell survival, proliferation, and differentiation, particularly under hypoxic conditions .

Pharmacokinetics

Oral this compound is absorbed rapidly and completely . .

Result of Action

This compound has multiple non-cholinergic effects, including cell protective effects, attenuating neuronal cell death and apoptosis, alleviating oxidative stress damage, and decreasing Ca2+ accumulation . It has been found to be effective and safe in improving acute ischemic stroke (AIS) outcome .

Action Environment

The composition of core root microbiomes in the plant Anisodus tanguticus, from which this compound is extracted, is related to this compound contents . This suggests that environmental factors, such as the microbiome of the plant, can influence the production of this compound. Furthermore, the distribution and levels of active compounds within A. tanguticus are influenced by environmental factors such as altitude, precipitation in the warmest season (Bio 18), and the average annual temperature (Bio 1) .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Anisodine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It competes with acetylcholine for binding to muscarinic receptors, thereby blocking nerve impulse transmission and interfering with cholinergic neurotransmission . Additionally, this compound interacts with α1-adrenergic receptors, inhibiting their activity . These interactions result in the modulation of physiological functions such as vasodilation and reduced smooth muscle contractions.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to protect endothelial cells by preserving the endothelial glycocalyx and enhancing nitric oxide production . This compound also influences cell signaling pathways, such as the Akt/GSK-3β pathway, which is involved in cell survival and apoptosis . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and enzymes involved in cholinergic and adrenergic signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors and thereby inhibiting cholinergic signaling . This compound also acts as an antagonist to α1-adrenergic receptors, blocking the binding of adrenergic agonists and reducing adrenergic signaling . These interactions lead to decreased smooth muscle contractions and vasodilation, contributing to its therapeutic effects in conditions like acute circulatory shock.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly absorbed and exerts its effects within a short period . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound has been associated with sustained improvements in microcirculation and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound hydrobromide have been shown to induce neuroprotective effects in chronic cerebral hypoperfusion rats, improving cognitive deficits and reducing neuronal apoptosis . Higher doses can lead to adverse effects on cardiovascular and respiratory functions, such as increased heart rate and blood pressure . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tropane alkaloid biosynthesis. It interacts with enzymes such as littorine mutase/monooxygenase, diamine oxidase, and alcohol dehydrogenase, which play roles in the biosynthesis of tropane alkaloids . These interactions can influence metabolic flux and the levels of metabolites involved in cholinergic and adrenergic signaling pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the brain and cardiovascular system, where it exerts its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters that facilitate its uptake and localization.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and interacts with various cellular compartments, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific subcellular locations, where it can modulate cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisodine can be efficiently synthesized using 6-beta-acetyltropine as the starting material. A key step in the synthesis involves the Sharpless asymmetric dihydroxylation (AD) reaction . This method ensures the production of (-)-anisodine with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often involves ultramicropulverization and dripping pill preparation processes. These methods enhance the disintegration and dissolution speed of this compound hydrobromide, improving its therapeutic efficacy and stability .

Chemical Reactions Analysis

Types of Reactions: Anisodine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce reduced this compound derivatives.

Scientific Research Applications

Anisodine has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in the study of tropane alkaloids and their derivatives.

Biology: It serves as a tool to study the effects of muscarinic acetylcholine receptor antagonists on biological systems.

Comparison with Similar Compounds

Atropine: Primarily used as a muscarinic acetylcholine receptor antagonist.

Anisodamine: Similar to anisodine but with different pharmacokinetic properties.

Scopolamine: Known for its use in motion sickness and postoperative nausea.

Properties

IUPAC Name |

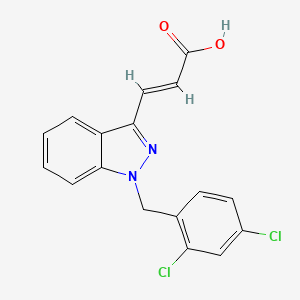

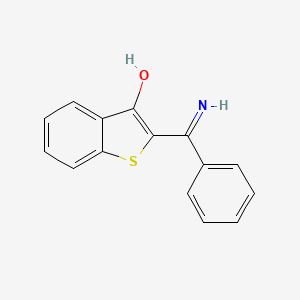

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJREKXHLFEVHN-QDXGGTILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76822-34-9 (hydrochloride) | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20967080 | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52646-92-1 | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANISODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Anisodine?

A1: this compound primarily acts as a muscarinic receptor antagonist. [, , , , ] It exhibits similar pharmacological properties to scopolamine, though generally with weaker potency. [, ]

Q2: Which muscarinic receptor subtypes are most affected by this compound?

A2: While this compound can modulate M1, M2, M4, and M5 receptors, research suggests a particularly significant interaction with the M2 subtype. [] This interaction seems crucial for its neuroprotective effects in cerebral ischemia models. []

Q3: How does this compound impact acetylcholine levels in the brain?

A3: Studies show that this compound can counteract the acetylcholine decrease induced by this compound, a muscarinic agonist known to cause memory deficits. [, ] This suggests that this compound might help maintain acetylcholine balance in specific brain regions. [, ]

Q4: What are the downstream effects of this compound's muscarinic receptor antagonism?

A4: this compound's antagonism of muscarinic receptors leads to various downstream effects, including:

- Neuroprotection: It reduces neuronal necrosis and apoptosis in chronic cerebral hypoperfusion models. [] This effect is potentially linked to modulation of monoamine neurotransmitter systems and the central cholinergic system. []

- Improved Blood Flow: this compound demonstrably improves blood circulation in various ocular tissues, such as the retina and optic nerve. [, , , , ]

- Reduced Inflammation and Oxidative Stress: Research indicates a potential role of this compound in mitigating inflammation and oxidative damage, contributing to its protective effects in conditions like acute lung injury and hemorrhagic shock. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Various techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the identification and characterization of this compound and its metabolites. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Although detailed pharmacokinetic studies are not provided, research reveals the identification of this compound and its metabolites in rat plasma, feces, and intestinal flora using LC-MS/MS techniques. [, , ] This suggests successful absorption and systemic distribution following oral administration in rats.

Q8: What are the primary clinical applications of this compound?

A8: this compound shows promise in treating various ophthalmological and neurological conditions, particularly those involving ischemia or impaired blood flow. Clinical research highlights its potential in:

- Diabetic Retinopathy: this compound may help alleviate retinal functional damage following panretinal photocoagulation, a common treatment for diabetic retinopathy. [] It also shows potential in improving retinal blood supply after vitrectomy in proliferative diabetic retinopathy. []

- Optic Neuropathies: Studies suggest this compound's efficacy in treating traumatic optic neuropathy, potentially through improving blood flow to the optic nerve. [, , ] It may also benefit patients with non-arteritic anterior ischemic optic neuropathy. []

- Central Retinal Artery Occlusion: this compound shows promise in improving vision and visual field defects in patients with central retinal artery occlusion. []

- Blepharospasm: Research supports the use of this compound, often in combination with other therapies, for managing blepharospasm, a condition characterized by involuntary eyelid spasms. [, ]

Q9: What animal models are used to study the effects of this compound?

A9: Researchers utilize various animal models, primarily rodents like rats, to investigate this compound's effects. These include:

- Middle Cerebral Artery Occlusion (MCAO) in Rats: This model mimics ischemic stroke and helps study this compound's neuroprotective potential. []

- Chronic Cerebral Hypoperfusion (CCH) in Rats: Induced by bilateral common carotid artery ligation (2-VO), this model aids in understanding this compound's effects on chronic reduction of blood flow to the brain. []

- Oleic Acid-Induced Acute Lung Injury in Rats: This model facilitates the investigation of this compound's protective effects against lung injury. []

- Hemorrhagic Shock Models in Rats: These models help evaluate this compound's impact on organ damage following severe blood loss. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]](/img/structure/B1665035.png)

![4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B1665043.png)